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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B1681017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endothelin-converting enzyme

(ECE) inhibitor, SM-19712. It is designed to furnish researchers, scientists, and drug

development professionals with in-depth data, experimental methodologies, and a clear

understanding of its mechanism of action within the endothelin signaling pathway.

Core Compound Data: SM-19712
SM-19712 is a potent and specific, non-peptidic inhibitor of endothelin-converting enzyme. Its

chemical name is 4-chloro-N-[[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]carbonyl]

benzenesulfonamide, monosodium salt.

Quantitative Data on Inhibitory Activity
SM-19712 has demonstrated significant inhibitory activity against ECE in various experimental

settings. The following table summarizes the key quantitative data available.
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Parameter Value Source of ECE
Assay
Conditions

Reference

IC50 42 nM

Solubilized from

rat lung

microsomes

In vitro

enzymatic assay
[1][2]

IC50 31 µM

Endogenous

ECE in cultured

porcine aortic

endothelial cells

Inhibition of big

endothelin-1 (ET-

1) to ET-1

conversion

[2]

Note: The significant difference in IC50 values between the isolated enzyme and the cellular

assay may reflect factors such as cell permeability and local substrate concentration. SM-

19712 has been shown to be highly specific for ECE, with no significant inhibitory effect on

other metalloproteases like neutral endopeptidase 24.11 and angiotensin-converting enzyme at

concentrations of 10-100 µM.[1][2]

Signaling Pathway and Mechanism of Action
SM-19712 exerts its effect by inhibiting the endothelin-converting enzyme (ECE), a key enzyme

in the endothelin signaling pathway. ECE is responsible for the proteolytic cleavage of the

inactive precursor, big endothelin-1 (big ET-1), into the highly potent vasoconstrictor and

mitogen, endothelin-1 (ET-1). By blocking this conversion, SM-19712 reduces the levels of

active ET-1, thereby mitigating its downstream effects.

The following diagram illustrates the endothelin signaling pathway and the point of inhibition by

SM-19712.
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Endothelin signaling pathway and the inhibitory action of SM-19712.

Experimental Protocols
Detailed methodologies for key in vivo experiments cited in the literature for SM-19712 are

provided below.

Ischemic Acute Renal Failure (ARF) Model in Rats
This protocol is based on studies evaluating the protective effects of SM-19712 on renal

ischemia-reperfusion injury.

Objective: To induce acute renal failure through ischemia and reperfusion and to assess the

therapeutic potential of SM-19712.

Animals: Male Sprague-Dawley rats.

Procedure:

Contralateral Nephrectomy: Two weeks prior to the induction of ischemia, a right unilateral

nephrectomy is performed to ensure that the function of the left kidney is the primary

determinant of renal function.

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., sodium

pentobarbital).
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Induction of Ischemia:

A midline laparotomy is performed to expose the left kidney.

The left renal artery and vein are occluded with a non-traumatic vascular clamp for 45

minutes.

Drug Administration: SM-19712 (at doses of 3, 10, and 30 mg/kg) or vehicle is administered

as an intravenous bolus injection prior to the occlusion.

Reperfusion: After the 45-minute ischemic period, the clamp is removed to allow for

reperfusion of the kidney.

Post-operative Care: The abdominal incision is closed, and the animals are allowed to

recover.

Assessment of Renal Function: 24 hours after reperfusion, blood samples are collected to

measure serum creatinine and blood urea nitrogen (BUN) levels.

Histopathological Examination: The kidneys are harvested, fixed in formalin, and embedded

in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of

tubular necrosis, cast formation, and medullary congestion.

The following diagram outlines the workflow for this experimental protocol.
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Workflow for the ischemic acute renal failure model in rats.
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Dextran Sodium Sulfate (DSS)-Induced Colitis Model in
Mice
This protocol is used to induce an inflammatory bowel disease-like condition in mice to

evaluate the anti-inflammatory effects of SM-19712.

Objective: To induce colitis using DSS and to assess the therapeutic efficacy of SM-19712.

Animals: Male C57BL/6 mice.

Procedure:

Induction of Colitis: Colitis is induced by administering 5% (w/v) DSS (molecular weight 40

kDa) in the drinking water for 5-6 consecutive days.

Drug Administration: SM-19712 (15 mg/kg) or vehicle is administered daily (e.g., by oral

gavage or intraperitoneal injection) throughout the DSS treatment period.

Monitoring of Disease Activity:

Body weight, stool consistency, and the presence of fecal blood are monitored daily.

A disease activity index (DAI) can be calculated based on these parameters.

Sample Collection and Analysis:

At the end of the treatment period, mice are euthanized.

The colon is removed, and its length is measured (colon shortening is a marker of

inflammation).

A portion of the colon is fixed for histopathological analysis (H&E staining) to assess tissue

injury and inflammation.

Another portion of the colon can be used for myeloperoxidase (MPO) assay to quantify

neutrophil infiltration.
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Immunohistochemical staining for ET-1 and platelet endothelial cell adhesion molecule-1

(PECAM-1) can also be performed.

In Vitro Endothelin-Converting Enzyme (ECE)
Inhibition Assay (General Protocol)
While the specific protocol used to determine the IC50 of SM-19712 is not detailed in the

readily available literature, a general fluorometric assay for ECE-1 inhibition can be described

as follows. This type of assay is commonly used to screen for ECE inhibitors.

Objective: To determine the in vitro inhibitory potency of a compound against ECE-1.

Materials:

Recombinant human ECE-1.

Fluorogenic ECE-1 substrate (e.g., a quenched fluorescent peptide).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Test compound (SM-19712) at various concentrations.

96-well microplate.

Fluorescence plate reader.

Procedure:

Preparation of Reagents:

Dilute the recombinant ECE-1 in assay buffer to the desired concentration.

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO)

and then dilute it in assay buffer.

Prepare serial dilutions of SM-19712 in the assay buffer.

Assay Reaction:
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To each well of the 96-well plate, add the test compound (SM-19712) or vehicle (control).

Add the diluted ECE-1 enzyme to each well and incubate for a pre-determined time at

37°C to allow for the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

Measurement of Fluorescence:

Immediately measure the fluorescence intensity at appropriate excitation and emission

wavelengths over time using a fluorescence plate reader. The cleavage of the substrate by

ECE-1 results in an increase in fluorescence.

Data Analysis:

Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

Plot the reaction rate as a function of the inhibitor concentration.

Determine the IC50 value, which is the concentration of the inhibitor that causes 50%

inhibition of the enzyme activity.

The following diagram illustrates the general workflow for an in vitro ECE inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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